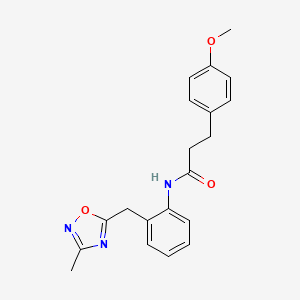
3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is a core structure for various pharmacologically active compounds. The methoxyphenyl group suggests potential for interaction with biological targets, while the oxadiazole moiety is a common feature in molecules with diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized by incorporating different moieties such as semicarbazide, thiosemicarbazide, and oxadiazole, among others, and confirmed by spectroscopic methods including IR, NMR, and mass spectrometry . Similarly, the synthesis of oxadiazole derivatives has been achieved through cyclization reactions starting from hydrazide precursors . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can influence the overall conformation and electronic distribution of the molecule. For example, the oxadiazole ring has been found to form a small dihedral angle with adjacent phenyl rings, affecting the planarity of the molecule . This structural feature is likely to be present in the compound of interest, given its oxadiazole component.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, particularly at functional groups attached to the oxadiazole ring. The methoxy group may participate in demethylation or substitution reactions, while the amide linkage could be involved in hydrolysis or condensation reactions. The specific reactivity of the compound would depend on the substituents and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen in the oxadiazole ring and the methoxy group can affect properties like solubility, melting point, and chemical stability. The electronic properties of the oxadiazole ring can also impact the compound's reactivity and interaction with biological targets .
Relevant Case Studies
The antioxidant and anticancer activities of related compounds have been evaluated, with some derivatives showing significant activity against human glioblastoma and breast cancer cell lines . The structure-activity relationships of these compounds have been explored, providing insights into the features that contribute to their biological effects. Although the specific compound has not been studied, these case studies suggest potential areas of application for further research.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-21-20(26-23-14)13-16-5-3-4-6-18(16)22-19(24)12-9-15-7-10-17(25-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCNUTPCZWXCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3020644.png)
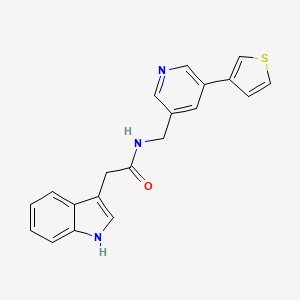


![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020650.png)
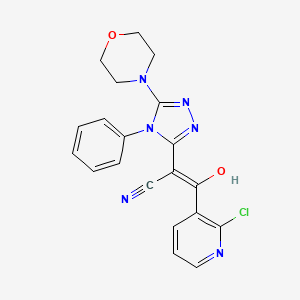
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B3020654.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3020655.png)
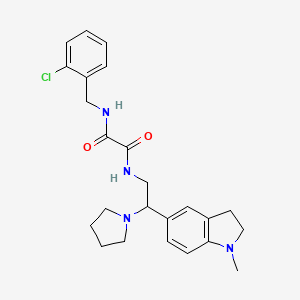
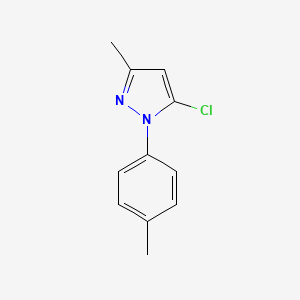
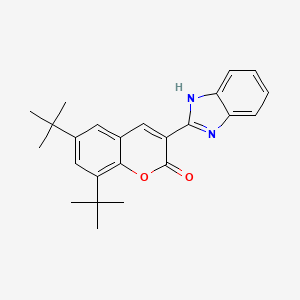
![2-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B3020663.png)

